molecular formula C17H35NO5 B606735 CM-10-18 CAS No. 1159614-57-9

CM-10-18

Numéro de catalogue: B606735
Numéro CAS: 1159614-57-9
Poids moléculaire: 333.469
Clé InChI: VLVMPUBHMJVGPH-QKPAOTATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CM-10-18 is a hydroxylated derivative of the imino sugar 1-deoxynojirimycin (DNJ), designed to inhibit endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the maturation of viral envelope glycoproteins in host cells, making them a strategic target for antiviral therapy. By competitively inhibiting these enzymes, CM-10-18 disrupts viral glycoprotein folding, thereby reducing viral replication and secretion .

Preclinical studies highlight CM-10-18’s efficacy against multiple hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Marburg virus (MARV). In DENV-infected AG129 mice, CM-10-18 reduced viral load and delayed disease progression, with a 40% survival rate at 75 mg/kg . Pharmacokinetic (PK) studies in mice demonstrated favorable bioavailability (56%) and a moderate elimination half-life (T1/2 = 2.63 h), outperforming earlier imino sugars like miglustat (NBDNJ) .

Propriétés

Numéro CAS

1159614-57-9

Formule moléculaire

C17H35NO5

Poids moléculaire

333.469

Nom IUPAC

(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol

InChI

InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1

Clé InChI

VLVMPUBHMJVGPH-QKPAOTATSA-N

SMILES

O[C@@H]1[C@@H](CO)N(CCCCCCC(O)(CC)CC)C[C@H](O)[C@H]1O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CM-10-18;  CM-10-18;  CM-10-18;  CM-1018;  CM-1018;  CM-1018.

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

CM-10-18 belongs to the imino sugar class, which includes compounds like CM-9-78, IHVR derivatives (IHVR11029, IHVR17028, IHVR19029), and approved drugs such as miglustat (Zavesca) and miglitol (Lyset). Below is a comparative analysis of their properties:

Compound Target Enzymes (IC50) Antiviral EC50 (DENV) Spectrum Key Advantages
CM-10-18 α-Glucosidase I: 0.46 μM; II: 1.55 μM 1.1 μM (A549 cells) DENV, EBOV, MARV Broad-spectrum activity, improved PK (T1/2 = 2.63 h), synergy with ribavirin
CM-9-78 α-Glucosidase I: 0.42 μM; II: 2.63 μM 1.5 μM (A549 cells) DENV, WNV Similar PK profile to CM-10-18 but lower potency against α-glucosidase II
IHVR11029 Not reported Not reported DENV, EBOV, MARV, RVFV Enhanced potency and spectrum; reduces mortality in EBOV/MARV mice
Miglustat (NBDNJ) α-Glucosidase I/II: >10 μM >100 μM Limited antiviral activity Approved for Gaucher disease but poor antiviral efficacy; short T1/2 (1.34 h)

Mechanistic and Pharmacokinetic Differences

  • Enzyme Inhibition : CM-10-18 exhibits superior inhibition of α-glucosidase II compared to CM-9-78 (IC50 = 1.55 μM vs. 2.63 μM), which correlates with its lower EC50 against DENV .
  • Antiviral Spectrum : While CM-10-18 and CM-9-78 primarily target flaviviruses (e.g., DENV, WNV), the IHVR derivatives show expanded activity against filoviruses (EBOV, MARV) and Rift Valley fever virus (RVFV) due to optimized structural modifications .
  • Pharmacokinetics : CM-10-18’s oral bioavailability (56%) and T1/2 (2.63 h) surpass miglustat’s rapid clearance (T1/2 = 1.34 h), enabling less frequent dosing .

Synergy with Ribavirin

CM-10-18 demonstrates synergistic effects with ribavirin, a nucleoside analogue. In DENV-infected A549 cells, the combination reduced viral replication synergistically (MacSynergy score = 111), lowering the effective dose of both drugs . This synergy is attributed to dual targeting: CM-10-18 disrupts viral glycoprotein processing, while ribavirin inhibits viral RNA synthesis.

Toxicity and Tolerability

In contrast, older imino sugars like miglustat are associated with gastrointestinal side effects, limiting their antiviral utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CM-10-18
Reactant of Route 2
Reactant of Route 2
CM-10-18

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.